molecular formula C11H12N6O2 B8409213 4-[(2,6-Diaminopyrimidin-4-yl)oxy]benzohydrazide

4-[(2,6-Diaminopyrimidin-4-yl)oxy]benzohydrazide

Cat. No. B8409213
M. Wt: 260.25 g/mol
InChI Key: VEUGLMYXOBTKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Diaminopyrimidin-4-yl)oxy]benzohydrazide is a useful research compound. Its molecular formula is C11H12N6O2 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

4-(2,6-diaminopyrimidin-4-yl)oxybenzohydrazide

InChI

InChI=1S/C11H12N6O2/c12-8-5-9(16-11(13)15-8)19-7-3-1-6(2-4-7)10(18)17-14/h1-5H,14H2,(H,17,18)(H4,12,13,15,16)

InChI Key

VEUGLMYXOBTKFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)OC2=NC(=NC(=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate (2.74 g, 10.52 mmol) was suspended in ca. 180 mL of anhydrous methanol and anhydrous hydrazine (1.021 g, 1.0 mL, 31.85 mmol, 3.03 eq) was added to this suspension. The reaction mixture was refluxed for 3 hours, then MeOH was very slowly distilled off till the total volume reached ca. 30 mL. This solution was allowed to stand at ambient temperature for 48 hrs. A white precipitate slowly crystallized out. It was collected, washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O and dried in vacuo to give the title product as a fine white powder (2.02 g). Yield 73.7%.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
73.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.